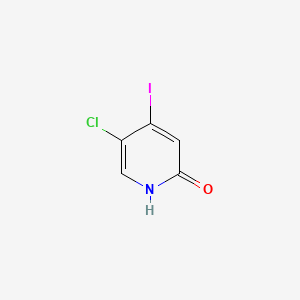

5-Chloro-2-hydroxy-4-iodopyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-hydroxy-4-iodopyridine is a chemical compound with the molecular formula C5H3ClINO . It is used for research purposes .

Molecular Structure Analysis

The molecular weight of 5-Chloro-2-hydroxy-4-iodopyridine is 255.44 . The molecular formula is C5H3ClINO . The canonical SMILES string representation is C1=C(C(=CNC1=O)Cl)I .Wissenschaftliche Forschungsanwendungen

Synthesis of Structurally Complex Molecules

5-Chloro-2-hydroxy-4-iodopyridine serves as a versatile intermediate in the synthesis of structurally complex molecules. Its reactivity is leveraged to create diverse structural manifolds, facilitating the synthesis of various halopyridines and pyridinecarboxylic acids. This is achieved through basicity gradient-driven isomerization and subsequent reactions, highlighting its utility in developing novel compounds for pharmaceutical and material science research (Schlosser & Bobbio, 2002).

Formation of Iodo[1,3]dioxolo[4,5‐c]pyridines

The compound's unexpected reactivity under certain conditions leads to the formation of iodo[1,3]dioxolo[4,5-c]pyridines, a discovery that opens up new avenues for synthesizing pyridine-containing macrocycles. This showcases its potential in creating novel heterocyclic structures, which are of significant interest in the development of new drugs and materials (Lechel et al., 2012).

Halogen-rich Building Blocks for Medicinal Chemistry

5-Chloro-2-hydroxy-4-iodopyridine and its derivatives are highlighted as halogen-rich intermediates for constructing pentasubstituted pyridines. These compounds are essential building blocks in medicinal chemistry, offering pathways to synthesize compounds with potential biological activities. Their unique halogenation pattern provides a foundation for creating diverse functionalized molecules, demonstrating the importance of such intermediates in drug discovery (Wu et al., 2022).

Reactivity and Synthesis Flexibility

The reactivity of 5-Chloro-2-hydroxy-4-iodopyridine towards different reagents is studied, revealing its flexibility in synthesis applications. It is used to investigate deprotonation, carboxylation, and iodination reactions, showcasing its role in creating various functional groups. This reactivity is crucial for developing new synthetic methodologies, enabling the creation of compounds with desired properties for further research (Bobbio & Schlosser, 2001).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds such as 2-iodopyridine and 2-chloro-4-iodopyridine have been used in various chemical reactions , suggesting that 5-Chloro-2-hydroxy-4-iodopyridine may also interact with a variety of biological targets.

Mode of Action

It’s known that substituted pyrimidines and pyridines are used in compositions for the treatment of acute, inflammatory, and neuropathic pain, dental pain, and general headache . This suggests that 5-Chloro-2-hydroxy-4-iodopyridine may interact with its targets to modulate pain signaling pathways.

Result of Action

Given its potential use in pain management , it may exert its effects by modulating cellular signaling pathways related to pain perception.

Eigenschaften

IUPAC Name |

5-chloro-4-iodo-1H-pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClINO/c6-3-2-8-5(9)1-4(3)7/h1-2H,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUZXMHAZKSDMD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CNC1=O)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClINO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670590 |

Source

|

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1125410-07-2 |

Source

|

| Record name | 5-Chloro-4-iodopyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{(1Z)-1-[4-(2-Azidoethoxy)phenyl]-2-phenylbut-1-en-1-yl}phenol](/img/structure/B590152.png)

![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)